

An In-depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: 2-Iodoadenosine

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Introduction

2-Iodoadenosine, a halogenated derivative of the endogenous nucleoside adenosine, serves as a critical molecular tool and synthetic intermediate in the development of novel therapeutics. Its unique chemical properties, imparted by the iodine atom at the 2-position of the purine ring, make it a valuable precursor for the synthesis of various adenosine receptor agonists and antagonists, as well as other biologically active molecules. This guide provides a comprehensive overview of the chemical properties of **2-Iodoadenosine** and a detailed exploration of the analytical methodologies employed for its structure elucidation, offering practical insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties of 2-Iodoadenosine

2-Iodoadenosine is a white to off-white solid with the molecular formula $C_{10}H_{12}IN_5O_4$ and a molecular weight of approximately 393.14 g/mol. [1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ IN ₅ O ₄	PubChem[1]
Molecular Weight	393.14 g/mol	PubChem[1]
IUPAC Name	(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	PubChem[1]
CAS Number	35109-88-7	PubChem[1]
Appearance	White to off-white solid	
Melting Point	~200 °C (decomposes)	
Solubility	Soluble in DMSO and DMF	

Structure:

The structure of **2-Iodoadenosine** consists of an adenine base, a ribose sugar, and an iodine atom substituted at the C2 position of the purine ring. This substitution significantly influences the molecule's electronic distribution and steric profile, which in turn affects its reactivity and biological activity.

Caption: 2D structure of **2-Iodoadenosine**.

Reactivity and Stability:

The presence of the iodine atom at the C2 position makes **2-Iodoadenosine** susceptible to nucleophilic substitution reactions, a property extensively utilized in the synthesis of various adenosine derivatives. It can undergo reactions with amines, thiols, and other nucleophiles to displace the iodide.[2] The molecule is generally stable under standard laboratory conditions but may be sensitive to light and should be stored in a cool, dark place. Like other nucleosides, it can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond.[3]

Structure Elucidation of 2-Iodoadenosine

The definitive confirmation of the structure of **2-Iodoadenosine** relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

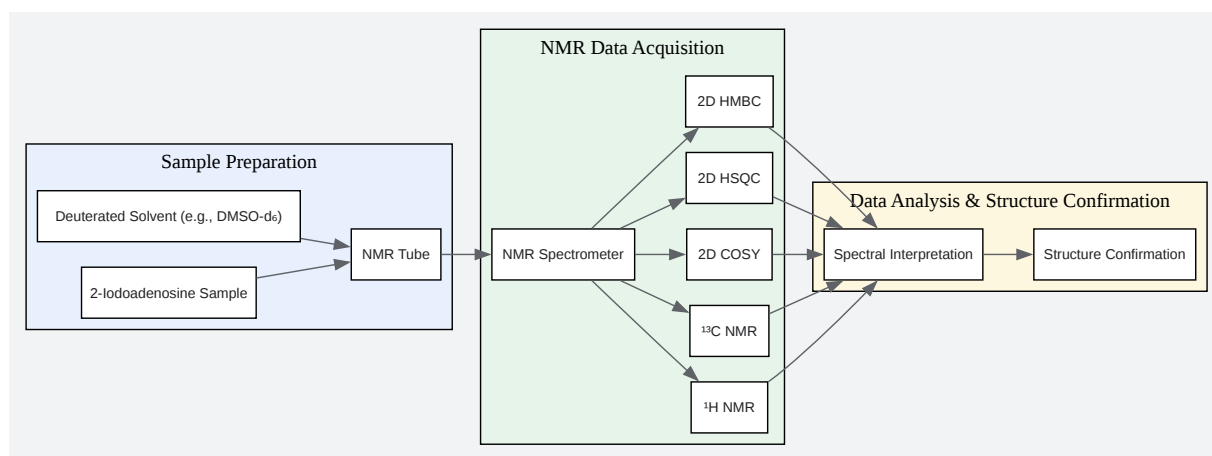
¹H NMR Spectroscopy: The proton NMR spectrum of **2-Iodoadenosine** displays characteristic signals for the protons of the ribose sugar and the purine base.

- Anomeric Proton (H-1'): A doublet in the downfield region (around 6.0 ppm) is characteristic of the anomeric proton, with its coupling to H-2' providing information on the stereochemistry of the glycosidic bond.
- Ribose Protons (H-2', H-3', H-4', H-5'): These protons appear as multiplets in the region of 4.0-4.6 ppm. 2D NMR techniques like COSY are invaluable for assigning these coupled protons.^[4]
- Purine Proton (H-8): A singlet further downfield (around 8.2 ppm) corresponds to the H-8 proton of the purine ring.
- Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is typically observed. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

- Purine Carbons: The carbon signals of the purine ring appear in the downfield region (115-160 ppm). The C-2 carbon, being directly attached to the electronegative iodine atom, shows a distinct chemical shift.
- Ribose Carbons: The carbons of the ribose moiety resonate in the range of 60-90 ppm.

A representative workflow for NMR-based structure elucidation is depicted below:



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Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

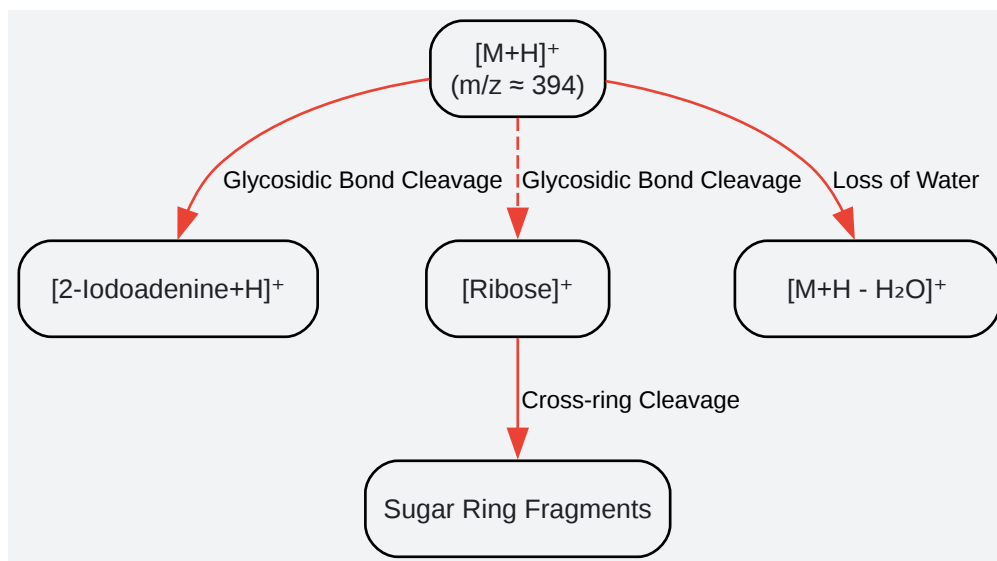
For **2-Iodoadenosine**, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule $[M+H]^+$. The high-resolution mass spectrum will show a characteristic isotopic pattern for the presence of iodine.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. Key fragmentation pathways for nucleosides include:

- **Glycosidic Bond Cleavage:** This is a common fragmentation pathway, resulting in the separation of the purine base and the ribose sugar. This would lead to a fragment ion

corresponding to the 2-iodoadenine base.

- Loss of Water: Dehydration of the ribose moiety is another frequently observed fragmentation.
- Cross-ring Cleavage of the Ribose: Fragmentation within the sugar ring can also occur, providing further structural details.[5]



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Caption: Predicted major fragmentation pathways for **2-Iodoadenosine**.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While a specific crystal structure for **2-Iodoadenosine** is not readily available in public databases, the technique has been successfully applied to numerous adenosine analogs and their complexes with proteins.[6][7][8]

Experimental Protocol for Crystallization (General Approach):

- Purification: The **2-Iodoadenosine** sample must be of high purity (>98%). Purification can be achieved by recrystallization or chromatographic methods such as reversed-phase HPLC.[9]

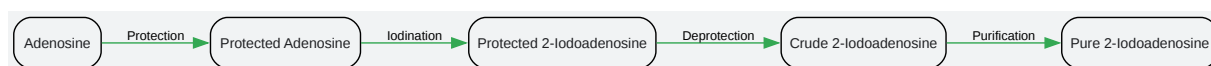
- Solvent Screening: A variety of solvents and solvent mixtures are screened to find conditions under which **2-Iodoadenosine** is sparingly soluble.
- Crystal Growth: Common crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are employed.
- Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted, and subjected to X-ray diffraction analysis.
- Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

Synthesis and Purification

The synthesis of **2-Iodoadenosine** typically starts from commercially available adenosine. A common synthetic route involves the protection of the ribose hydroxyl groups, followed by iodination of the purine ring and subsequent deprotection.

Illustrative Synthetic Protocol:

- Protection of Ribose Hydroxyls: Adenosine is treated with an appropriate protecting group, such as acetyl groups, to protect the 2', 3', and 5'-hydroxyls of the ribose sugar.
- Iodination: The protected adenosine is then subjected to iodination. A common method involves the use of iodine in the presence of an oxidizing agent or an iodinating reagent such as N-iodosuccinimide (NIS).
- Deprotection: The protecting groups on the ribose are removed, typically by treatment with a base such as ammonia in methanol, to yield **2-Iodoadenosine**.
- Purification: The crude product is purified by column chromatography on silica gel or by preparative HPLC to obtain the final product in high purity.[10]



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Caption: General synthetic workflow for **2-Iodoadenosine**.

Conclusion

2-Iodoadenosine is a valuable building block in medicinal chemistry, and a thorough understanding of its chemical properties and structural features is paramount for its effective utilization. This guide has provided a detailed overview of its key characteristics and the analytical techniques employed for its structural elucidation. By leveraging the power of NMR, mass spectrometry, and X-ray crystallography, researchers can confidently confirm the identity and purity of **2-Iodoadenosine**, paving the way for its successful application in the synthesis of novel and potent bioactive compounds.

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